5-Iodo-4-(trifluoromethyl)pyridin-2-amine
Overview
Description
5-Iodo-4-(trifluoromethyl)pyridin-2-amine is a chemical compound with the molecular formula C6H4F3IN2 . It has a molecular weight of 288.01 . The compound is typically stored in a dark place under an inert atmosphere .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which includes 5-Iodo-4-(trifluoromethyl)pyridin-2-amine, is a key structural motif in active agrochemical and pharmaceutical ingredients . The major use of trifluoromethylpyridine (TFMP) derivatives is in the protection of crops from pests .Molecular Structure Analysis
The InChI code for 5-Iodo-4-(trifluoromethyl)pyridin-2-amine is 1S/C6H4F3IN2/c7-6(8,9)5-1-4(11)3(10)2-12-5/h1-2H,(H2,11,12) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
5-Iodo-4-(trifluoromethyl)pyridin-2-amine is a solid compound . It is stored at temperatures between 2-8°C in a dark place under an inert atmosphere .Scientific Research Applications
Agrochemical Applications
Trifluoromethylpyridines, such as 5-Iodo-4-(trifluoromethyl)pyridin-2-amine, are key structural motifs in active agrochemical ingredients . They are used in the protection of crops from pests . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .
Pharmaceutical Applications
Trifluoromethylpyridines are also used in the pharmaceutical industry . Five pharmaceutical products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Veterinary Applications
In the veterinary industry, two products containing the trifluoromethylpyridine moiety have been granted market approval .
Synthesis of Ligands
5-Iodo-4-(trifluoromethyl)pyridin-2-amine can be used in the synthesis of ligands . For example, N-(hetero)aryl-substituted bis(5-(trifluoromethyl)pyridin-2-yl)amines were obtained from 2-bromo-5-(trifluoromethyl)pyridine and corresponding aromatic amines via Pd-catalyzed amination .
Supramolecular Chemistry
Bis(pyridin-2-yl)amine-based ligands, which can be synthesized using 5-Iodo-4-(trifluoromethyl)pyridin-2-amine, are widely applied in supramolecular chemistry .
Catalysis
These ligands are also used in catalysis .
Ion Sensing
Bis(pyridin-2-yl)amine-based ligands demonstrate ion sensing properties .
Luminescent Properties
Metal complexes of bis(pyridin-2-yl)amine-based ligands demonstrate luminescent properties .
Safety and Hazards
Mechanism of Action
Target of Action
It is known that the compound plays a critical role due to the presence of both a reactive amine group and halogen atoms, which offer multiple pathways for chemical interactions and transformations .
Mode of Action
5-Iodo-4-(trifluoromethyl)pyridin-2-amine acts as a versatile nucleophile and electrophile, thanks to its amine group and halogen atoms, respectively . This allows it to participate in a variety of chemical reactions, contributing to its broad range of potential applications.
properties
IUPAC Name |
5-iodo-4-(trifluoromethyl)pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3IN2/c7-6(8,9)3-1-5(11)12-2-4(3)10/h1-2H,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGNGJYQCYGFNCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1N)I)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70728744 | |
Record name | 5-Iodo-4-(trifluoromethyl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70728744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1321530-57-7 | |
Record name | 5-Iodo-4-(trifluoromethyl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70728744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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